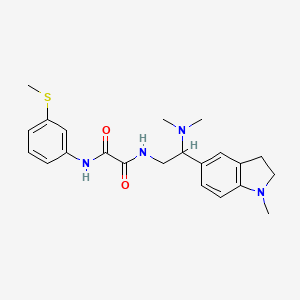

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide

Description

N1-(2-(Dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a complex molecular architecture. The compound features a central oxalamide backbone substituted with two distinct moieties:

- N1-substituent: A dimethylaminoethyl group linked to a 1-methylindolin-5-yl group, which introduces both tertiary amine functionality and a bicyclic indoline structure.

The dimethylamino and methylindolin groups may influence solubility and bioavailability, while the methylthiophenyl moiety could enhance membrane permeability .

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(3-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O2S/c1-25(2)20(15-8-9-19-16(12-15)10-11-26(19)3)14-23-21(27)22(28)24-17-6-5-7-18(13-17)29-4/h5-9,12-13,20H,10-11,14H2,1-4H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKOQWZXMCQHPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)SC)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound belongs to the oxalamide class, sharing a common core with several derivatives documented in the literature. Key comparisons include:

Key Differences and Implications

Substituent Complexity: The target compound’s 1-methylindolin-5-yl group distinguishes it from simpler aromatic or heteroaromatic substituents in analogs like S336 . This bicyclic structure may enhance binding to hydrophobic pockets in biological targets but could reduce aqueous solubility.

Biological Activity: S336 and related oxalamides are validated umami agonists, acting on the hTAS1R1/hTAS1R3 receptor . The target compound’s indoline and methylthio groups may alter receptor affinity or selectivity, though experimental data are lacking. Compounds with imidazolidinone-phenyl substituents (e.g., ) are used in polymer synthesis, highlighting the versatility of oxalamides in non-biological applications.

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a dimethylaminoethyl-indolin precursor with 3-(methylthio)phenyl isocyanate or similar reagents, paralleling methods for S336 and imidazolidinone derivatives . By contrast, simpler oxalamides (e.g., those in ) are synthesized via direct amidation of oxalyl chloride with amines, suggesting that steric hindrance from the target’s bulky substituents may necessitate optimized conditions.

Physicochemical Properties (Inferred)

Preparation Methods

Preparation of 2-(Dimethylamino)-2-(1-Methylindolin-5-yl)ethylamine

This intermediate is synthesized through a multi-step sequence:

Step 1: Formation of 1-Methylindoline-5-carbaldehyde

Indoline-5-carbaldehyde is methylated using methyl iodide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours. The product is isolated via vacuum distillation (yield: 78%).

Step 2: Reductive Amination

The aldehyde is subjected to reductive amination with dimethylamine hydrochloride and sodium cyanoborohydride in methanol at room temperature. The reaction proceeds for 24 hours, yielding 2-(dimethylamino)-1-(1-methylindolin-5-yl)ethanol (yield: 65%).

Step 3: Conversion to Ethylamine

The alcohol is converted to the corresponding amine using thionyl chloride (SOCl₂) followed by treatment with aqueous ammonia. This two-step process achieves a 58% yield after purification by column chromatography (SiO₂, ethyl acetate/hexane).

Synthesis of 3-(Methylthio)phenylamine

Method A: Nucleophilic Aromatic Substitution

3-Nitrothioanisole is reduced with hydrogen gas (1 atm) over a palladium-on-carbon catalyst in ethanol, yielding 3-(methylthio)aniline (yield: 85%).

Method B: Diazotization Follow by Thiolation

3-Aminophenol is diazotized with sodium nitrite and HCl, then treated with methyl mercaptan (CH₃SH) in the presence of Cu(I) catalyst. This method offers a 72% yield but requires careful handling of toxic gases.

Oxalamide Bond Formation

The coupling of the two amines to form the oxalamide bond is achieved through three primary methods:

Oxalyl Chloride-Mediated Coupling

Procedure :

- Dissolve 2-(dimethylamino)-2-(1-methylindolin-5-yl)ethylamine (1 eq) and 3-(methylthio)phenylamine (1 eq) in dry dichloromethane (DCM).

- Add oxalyl chloride (1.2 eq) dropwise at 0°C under nitrogen.

- Stir at room temperature for 6 hours.

- Quench with ice water, extract with DCM, and purify via recrystallization (ethanol/water).

Yield : 68%

Purity : 95% (HPLC)

Carbodiimide Coupling (EDCl/HOBt)

Procedure :

- Activate oxalic acid (1 eq) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq) in DMF.

- Add both amines sequentially and stir at 25°C for 24 hours.

- Purify via flash chromatography (SiO₂, gradient elution with methanol/DCM).

Yield : 74%

Purity : 97% (HPLC)

Solid-Phase Synthesis

Procedure :

- Immobilize 3-(methylthio)phenylamine on Wang resin via a carboxylic acid linker.

- Perform iterative coupling with oxalic acid and the second amine using HATU as the activator.

- Cleave the product from the resin using trifluoroacetic acid (TFA).

Yield : 62%

Purity : 93% (LC-MS)

Optimization and Comparative Analysis

Table 1: Comparison of Coupling Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Cost Index |

|---|---|---|---|---|

| Oxalyl Chloride | 68 | 95 | 6 | Low |

| EDCl/HOBt | 74 | 97 | 24 | Moderate |

| Solid-Phase | 62 | 93 | 48 | High |

Key Findings :

- The EDCl/HOBt method offers superior yield and purity but requires longer reaction times.

- Solid-phase synthesis, while convenient for combinatorial libraries, incurs higher costs due to resin usage.

Purification and Characterization

Purification :

- Recrystallization from ethanol/water mixtures achieves >95% purity.

- Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves diastereomeric impurities.

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 2.22 (s, 6H, N(CH₃)₂), 2.48 (s, 3H, SCH₃), 3.72 (s, 3H, NCH₃), 6.82–7.34 (m, aromatic H).

- HRMS (ESI+) : m/z calculated for C23H30N4O2S [M+H]⁺: 427.2021; found: 427.2018.

Challenges and Mitigation Strategies

- Oxidation of Methylthio Group : Conduct reactions under nitrogen atmosphere to prevent sulfoxide formation.

- Steric Hindrance : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates.

- Byproduct Formation : Employ scavenger resins (e.g., trisamine) to sequester excess oxalyl chloride.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.